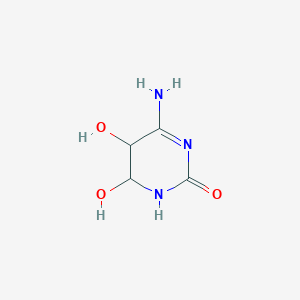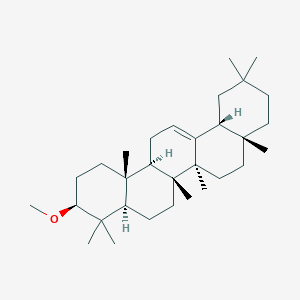
Isosawamilletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosawamilletin is a flavonoid compound that has recently gained attention due to its potential health benefits. It is found in various plants, including sorghum, and has been studied for its antioxidant and anti-inflammatory properties. In
Wirkmechanismus
Isosawamilletin exerts its effects through various mechanisms, including the inhibition of oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. Isosawamilletin also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Isosawamilletin has been shown to have various biochemical and physiological effects. It has antioxidant and anti-inflammatory effects, which can help prevent various diseases, including cancer and cardiovascular disease. Isosawamilletin also has neuroprotective effects, protecting against oxidative stress-induced neuronal damage. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using isosawamilletin in lab experiments include its availability and relatively low cost compared to other flavonoid compounds. Isosawamilletin has also been shown to have low toxicity, making it a safe compound to use in experiments. However, the limitations of using isosawamilletin include its low solubility in water, which can make it difficult to dissolve in cell culture media.
Zukünftige Richtungen
There are various future directions for the study of isosawamilletin. Further research is needed to determine the optimal dosage and treatment duration for isosawamilletin in various diseases. The development of novel delivery systems for isosawamilletin could also improve its solubility and bioavailability. Additionally, the study of isosawamilletin in combination with other compounds could provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, isosawamilletin is a flavonoid compound that has potential health benefits, including antioxidant and anti-inflammatory effects. It has been studied for its anti-cancer properties and neuroprotective effects. Isosawamilletin can be synthesized from luteolin and has been studied in vitro and in vivo. Further research is needed to determine its optimal dosage and treatment duration, as well as its potential in combination with other compounds.
Synthesemethoden
Isosawamilletin can be synthesized from luteolin, a flavonoid compound found in various plants. The synthesis method involves the conversion of luteolin to isosawamilletin using a series of chemical reactions, including methylation and demethylation. The purity of the synthesized compound can be analyzed using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Isosawamilletin has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cells. Isosawamilletin has been studied in vitro and in vivo, with promising results.
Eigenschaften
CAS-Nummer |
14021-26-2 |
|---|---|
Produktname |
Isosawamilletin |
Molekularformel |
C31H52O |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
LUKYDMFJBKBKJG-MLTFVASFSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



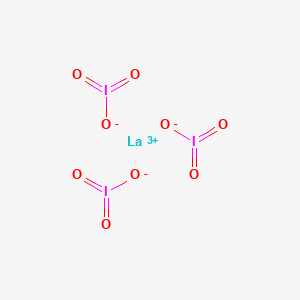
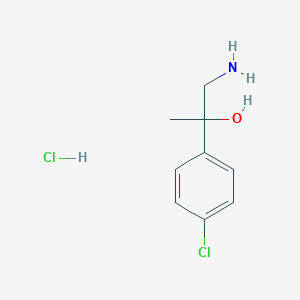
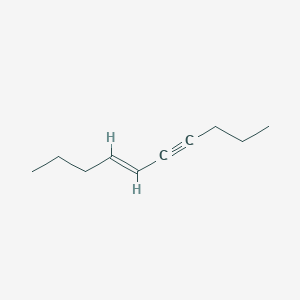
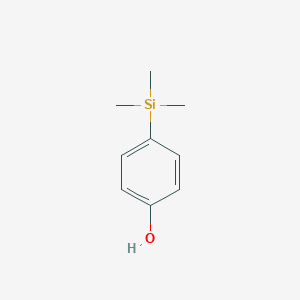
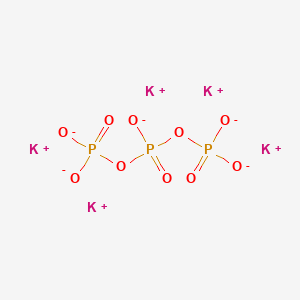
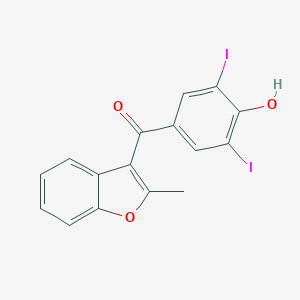
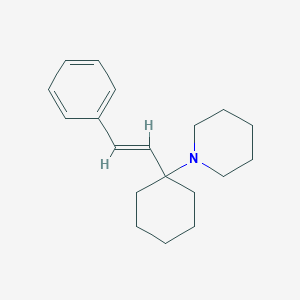
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
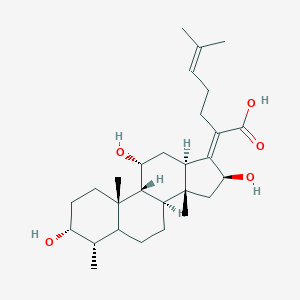
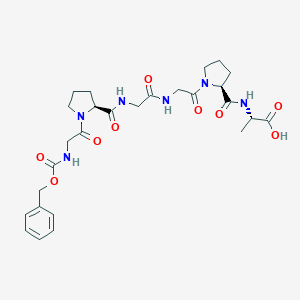
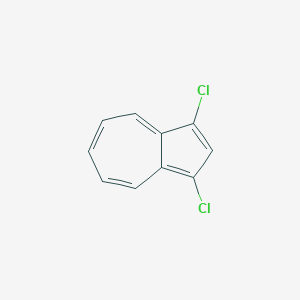
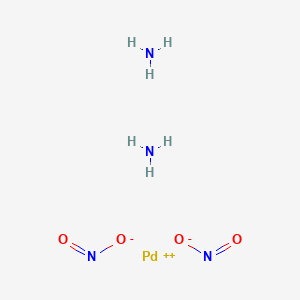
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
